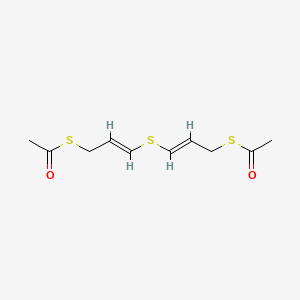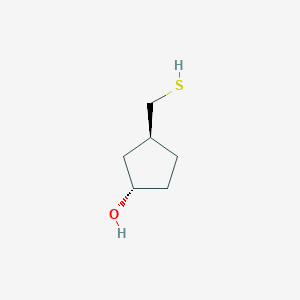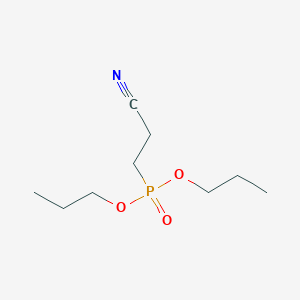
Dipropyl (2-cyanoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C13H27N2O3P It is characterized by the presence of a phosphonate group bonded to a 2-cyanoethyl moiety and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-cyanoethyl)phosphonate typically involves the reaction of a phosphonate ester with a cyanoethylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and a solvent like toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Dipropyl (2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipropyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy Additionally, the cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Dimethyl (2-cyanoethyl)phosphonate
- Diphenyl (2-cyanoethyl)phosphonate
Uniqueness
Dipropyl (2-cyanoethyl)phosphonate is unique due to its specific combination of propyl groups and a cyanoethyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in various applications.
Properties
CAS No. |
64268-77-5 |
|---|---|
Molecular Formula |
C9H18NO3P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
3-dipropoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,7-9H2,1-2H3 |
InChI Key |
ZEOMEBSQRISRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC#N)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


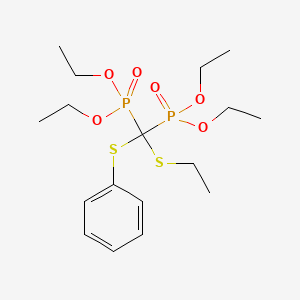
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
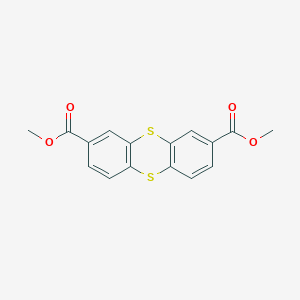

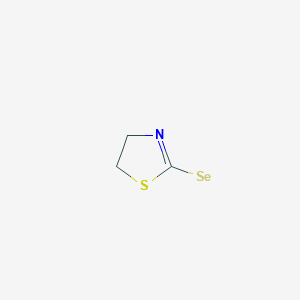
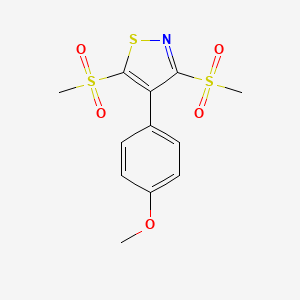
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

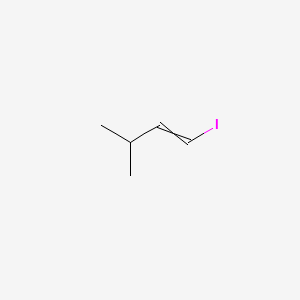
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)

